molecular formula C12H17N5S B14505305 2-(Cycloheptylsulfanyl)-7H-purin-6-amine CAS No. 63187-57-5

2-(Cycloheptylsulfanyl)-7H-purin-6-amine

Cat. No.: B14505305
CAS No.: 63187-57-5
M. Wt: 263.36 g/mol
InChI Key: PONIMAICQIWVSS-UHFFFAOYSA-N
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Description

2-(Cycloheptylsulfanyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylsulfanyl)-7H-purin-6-amine typically involves the introduction of the cycloheptylsulfanyl group to a purine precursor. One common method is the nucleophilic substitution reaction where a suitable purine derivative, such as 6-chloropurine, reacts with cycloheptylthiol under basic conditions. The reaction can be carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylsulfanyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cycloheptylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.

    Substitution: The amino group on the purine ring can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cycloheptylsulfanyl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study purine metabolism and related pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylsulfanyl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The cycloheptylsulfanyl group may enhance the compound’s binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

    Thioguanine: Another purine analog used in cancer therapy.

Uniqueness

2-(Cycloheptylsulfanyl)-7H-purin-6-amine is unique due to the presence of the cycloheptylsulfanyl group, which can impart distinct chemical and biological properties compared to other purine derivatives. This structural feature may influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63187-57-5

Molecular Formula

C12H17N5S

Molecular Weight

263.36 g/mol

IUPAC Name

2-cycloheptylsulfanyl-7H-purin-6-amine

InChI

InChI=1S/C12H17N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,13,14,15,16,17)

InChI Key

PONIMAICQIWVSS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)SC2=NC(=C3C(=N2)N=CN3)N

Origin of Product

United States

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